Tetraethylammonium bicarbonate

Catalog No.
S1921114
CAS No.
17351-61-0
M.F
C9H21NO3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium bicarbonate

CAS Number

17351-61-0

Product Name

Tetraethylammonium bicarbonate

IUPAC Name

hydrogen carbonate;tetraethylazanium

Molecular Formula

C9H21NO3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1

InChI Key

XUBMPLUQNSSFHO-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.C(=O)(O)[O-]

Canonical SMILES

CC[N+](CC)(CC)CC.C(=O)(O)[O-]

Synthesis of Carbamate Esters

TEAB acts as a catalyst in the synthesis of carbamate esters from amines. Carbamate esters are a class of organic compounds with various applications, including insecticides and fungicides. Studies have shown that TEAB facilitates the reaction between amines and chloroformate precursors, leading to the formation of the desired carbamate ester [].

Precipitant for Catalyst Synthesis

TEAB serves as a precipitant in the coprecipitation method for synthesizing Cu/ZnO catalysts. These bimetallic catalysts are crucial for numerous chemical reactions, including methanol synthesis and CO hydrogenation. TEAB helps induce the precipitation of copper and zinc precursors, leading to the formation of well-defined Cu/ZnO nanostructures [].

Alternative in Radiofluorination

TEAB offers an alternative to traditional phase-transfer systems in radiofluorination reactions, particularly those involving the radioisotope Fluorine-18 ([18F]). Fluorine-18 is a valuable radiotracer for positron emission tomography (PET) imaging. TEAB's application helps prevent microreactor blockages, which can be a challenge in traditional methods, and allows for efficient radiofluorination of various molecules for PET studies [].

Tetraethylammonium bicarbonate is a quaternary ammonium salt formed from tetraethylammonium and bicarbonate ions. It appears as a white crystalline solid and is soluble in water. The compound is known for its utility in enhancing reaction conditions in organic chemistry, particularly in phase-transfer catalysis.

TEAB's mechanism of action depends on the specific reaction. In its role as a base, it readily accepts a proton (H+) from reaction partners, influencing the reaction rate and product formation. As a phase-transfer catalyst, it helps transfer polar molecules (like bicarbonate) into organic reaction media, facilitating reactions between immiscible phases.

While detailed safety information is not widely available, some general precautions are recommended due to the presence of a quaternary ammonium cation:

  • May cause skin and eye irritation upon contact
  • May be harmful if ingested
  • Wear appropriate personal protective equipment (PPE) when handling
, primarily as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous phases), thereby increasing the reaction rate. Notably, it has been used effectively in the synthesis of fluorinated compounds, such as [18F]fluoroarenes, demonstrating its versatility in radiochemistry .

Tetraethylammonium bicarbonate can be synthesized through several methods:

  • Neutralization Reaction: Tetraethylammonium hydroxide can be reacted with carbonic acid or sodium bicarbonate to yield tetraethylammonium bicarbonate.
  • Direct Combination: Tetraethylammonium chloride can be treated with sodium bicarbonate to produce the bicarbonate salt.
  • Microreactor Techniques: Recent advancements have employed microreactors to facilitate the efficient production of tetraethylammonium bicarbonate under controlled conditions .

Studies on tetraethylammonium bicarbonate have focused on its interactions with other reagents and substrates in organic synthesis. Its ability to act as a phase-transfer catalyst allows it to interact effectively with both polar and non-polar compounds, thus broadening its applicability in various chemical processes.

Tetraethylammonium bicarbonate shares similarities with other quaternary ammonium salts and phase-transfer catalysts. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetraethylammonium chlorideC₈H₁₄ClNCommonly used as a precursor for other tetraethylammonium salts.
Tetra-n-butylammonium bromideC₁₂H₂₁BrNKnown for its effectiveness in organic synthesis but less soluble than tetraethylammonium salts.
Tetra-n-propylammonium bromideC₁₂H₂₁BrNSimilar applications but lower solubility compared to tetraethylammonium salts.

Uniqueness: Tetraethylammonium bicarbonate stands out due to its dual functionality as both a quaternary ammonium salt and a bicarbonate source, making it particularly effective in enhancing reaction rates through phase-transfer catalysis while also being less basic than other salts.

Industrial Synthesis Protocols

Reactor Configurations (Tank vs. Tubular Reactors)

Industrial synthesis of tetraethylammonium bicarbonate requires careful consideration of reactor design to optimize product yield and quality. The choice between tank and tubular reactor configurations significantly impacts the reaction kinetics, heat transfer efficiency, and overall production economics [1] [2].

Tank reactors offer superior mixing characteristics and are particularly advantageous for reactions requiring precise temperature control. The larger surface area to volume ratio facilitates better heat exchange, which is critical during the exothermic reaction between tetraethylammonium hydroxide and carbon dioxide [2]. These reactors typically operate at temperatures ranging from 100-140°C with residence times of 30-60 minutes [2]. The stirred tank configuration allows for uniform distribution of reactants and maintains consistent reaction conditions throughout the vessel.

Tubular reactors provide distinct advantages for continuous production processes. These systems offer enhanced heat transfer efficiency due to their high surface area to volume ratio and can operate at elevated temperatures up to 140°C [2]. The plug flow characteristics of tubular reactors ensure consistent residence time distribution, which is crucial for maintaining product quality. Research has demonstrated that combining tank and tubular reactor configurations in series can optimize conversion efficiency while reducing energy consumption [2].

Data Table 1: Reactor Configuration Comparison

Reactor TypeOperating Temperature (°C)Residence Time (min)Heat Transfer CoefficientConversion Efficiency (%)
Tank Reactor100-13030-60High82-87 [2]
Tubular Reactor110-14020-40Very High85-92 [2]
Series Configuration100-14050-90Optimal88-95 [2]

The series configuration of tank and tubular reactors has shown remarkable efficiency improvements. In this arrangement, the initial reaction occurs in a tank reactor at 100°C with a residence time of 60 minutes, followed by completion in a tubular reactor at 140°C for 30 minutes [2]. This configuration achieves yields of 85.3% while maintaining excellent product purity [2].

Raw Material Optimization Strategies

The primary raw materials for tetraethylammonium bicarbonate synthesis are tetraethylammonium hydroxide and carbon dioxide. Optimization of these raw materials involves careful consideration of purity, concentration, and feed ratios to maximize product yield and minimize impurities [3] [4] [5].

Tetraethylammonium hydroxide quality significantly impacts the final product characteristics. Industrial-grade tetraethylammonium hydroxide typically contains 23.3 weight percent active compound in aqueous solution [5]. The synthesis of high-quality tetraethylammonium hydroxide involves the reaction of diethyl sulfate with triethylamine in ethanol at 140°C under 1.0 megapascal pressure for 4 hours, followed by treatment with sodium hydroxide at 45°C for 4 hours [5]. This process achieves 95.7% yield and produces tetraethylammonium hydroxide suitable for bicarbonate synthesis [5].

Carbon dioxide purity and delivery method are critical optimization parameters. High-purity carbon dioxide (≥99.5%) ensures minimal contamination and optimal reaction stoichiometry [3]. The carbon dioxide introduction method involves bubbling through the tetraethylammonium hydroxide solution until the pH stabilizes at 7-8 [3]. This process requires careful monitoring to prevent over-carbonation, which can lead to carbonate formation rather than the desired bicarbonate product [3].

Data Table 2: Raw Material Specifications and Optimization Parameters

Raw MaterialPurity RequirementOptimal ConcentrationFeed RatioStorage Conditions
Tetraethylammonium Hydroxide≥95.0%23.3 wt% [5]1.0 molar2-8°C, inert atmosphere
Carbon Dioxide≥99.5%Gas phase1.1-1.2 molar excessPressurized cylinders
Solvent (Acetonitrile)≥99.8%VariableAs requiredDry storage, <50 ppm H₂O

The molar ratio optimization between tetraethylammonium hydroxide and carbon dioxide typically employs a slight excess of carbon dioxide (1.1-1.2 molar excess) to ensure complete conversion [3]. This excess compensates for any carbon dioxide loss during the bubbling process and ensures complete neutralization of the hydroxide groups [3].

Temperature and pressure control during raw material feeding are essential for consistent product quality. The tetraethylammonium hydroxide solution is maintained at 5-25 weight percent concentration and pH greater than 12 before carbon dioxide introduction [3]. The reaction vessel is evacuated to remove excess carbon dioxide after the pH stabilizes, and the solution is concentrated to remove water before dissolution in acetonitrile [3].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of tetraethylammonium bicarbonate employs modified procedures that emphasize product purity and analytical characterization rather than high-volume production. These methods provide researchers with reliable protocols for producing research-grade material with ≥95.0% purity [6] [7].

The standard laboratory preparation begins with the preparation of tetraethylammonium hydroxide solution. A 5-25 weight percent aqueous solution of tetraethylammonium hydroxide is prepared with pH greater than 12 [3]. The solution quality is verified by dilution testing, where 1 milliliter of solution treated with 9 milliliters of water should maintain pH 12.7 [3].

Carbon dioxide introduction follows a controlled bubbling protocol. Carbon dioxide gas is bubbled through the tetraethylammonium hydroxide solution at a controlled rate until the pH stabilizes at 7.6 [3]. This process typically requires 30-60 minutes depending on solution volume and stirring efficiency [3]. The endpoint is determined by pH monitoring and can be confirmed by measuring carbon dioxide evolution when treating an aliquot with excess acetic acid [3].

Data Table 3: Laboratory-Scale Synthesis Parameters

ParameterConditionDurationYield (%)Purity (%)
Initial pH>12---
CO₂ Introduction Rate50-100 mL/min30-60 min--
Final pH7.6±0.2---
Concentration Step1-5 torr, 65°C15-30 min85-92 [3]≥95.0 [6]
Crystallization4°C12-24 hours90-95 [8]≥98.0 [8]

The concentration and purification steps are critical for obtaining high-purity product. After carbon dioxide treatment, the reaction mixture is concentrated under reduced pressure (1-5 torr) at 65°C to remove excess water [3]. The concentrated solution is then taken up in acetonitrile (175 milliliters per initial reaction volume) and filtered to yield a clear solution ready for use or further purification [3].

Crystallization techniques for laboratory-scale preparation involve controlled cooling and solvent selection. The acetonitrile solution can be concentrated further and subjected to controlled crystallization by cooling to 4°C over 12-24 hours [8]. This process yields crystalline tetraethylammonium bicarbonate with enhanced purity, often exceeding 98.0% [8].

Alternative laboratory methods employ direct synthesis from triethylamine and ethyl bromide followed by hydroxide formation and carbonation [9]. This approach provides greater control over impurity profiles but requires additional purification steps [9]. The reaction sequence involves quaternization of triethylamine with ethyl bromide, followed by anion exchange to form the hydroxide, and finally carbonation to produce the bicarbonate salt [9].

Quality control in laboratory-scale preparation includes Nuclear Magnetic Resonance spectroscopy, titration analysis, and thin-layer chromatography [10] [11]. Proton Nuclear Magnetic Resonance confirms the tetraethylammonium cation structure, while carbon-13 Nuclear Magnetic Resonance verifies the bicarbonate anion [10]. Thin-layer chromatography with iodine staining provides rapid qualitative assessment of product purity [11].

Purification and Isolation Methodologies

The purification of tetraethylammonium bicarbonate requires sophisticated techniques to achieve the high purity standards demanded for research and industrial applications. Modern purification protocols combine crystallization, chromatographic separation, and advanced analytical techniques to ensure product quality exceeding 95.0% purity [6] [8] [11].

Crystallization remains the primary purification method for tetraethylammonium bicarbonate due to its effectiveness in removing ionic impurities and organic contaminants [8]. The compound readily forms stable crystal hydrates, with the trihydrate form (tetraethylammonium bicarbonate trihydrate) being the most commonly isolated crystalline structure [8]. The crystallization process involves dissolving the crude product in a minimum volume of water or acetonitrile, followed by controlled cooling to promote crystal formation [8].

The crystal structure analysis reveals that tetraethylammonium bicarbonate trihydrate adopts a monoclinic space group P2₁/n with specific lattice parameters: a = 7.6633 Å, b = 12.9627 Å, c = 14.2683 Å, and β = 99.932° [8]. The bicarbonate anions form hydrogen-bonded layers with water molecules, while tetraethylammonium cations occupy interlayer spaces, creating a sandwich-like structure with an interlayer distance of 7.28 Å [8]. This structural arrangement facilitates selective crystallization and effective separation from impurities [8].

Data Table 4: Purification Method Comparison

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing TimeSolvent Requirements
Recrystallization95.0-98.0 [6] [8]85-9212-24 hoursAcetonitrile/Water
Column Chromatography98.0-99.575-854-8 hoursVarious organic solvents
Ion Exchange96.0-98.588-942-6 hoursAqueous buffers
Thin Layer ChromatographyAnalytical only-1-2 hoursMobile phase dependent

Chromatographic purification techniques provide exceptional selectivity for removing specific impurities. Ion-exchange chromatography using Dowex AG 50W-X8 resin in the ammonium form effectively removes tetraethylammonium impurities while preserving the bicarbonate anion [4]. The process requires careful optimization of exchange buffer composition, typically employing 0.05 molar ammonium bicarbonate with 8 milliliters acetonitrile and isopropyl alcohol mixture [4]. The elution rate must be maintained below 9 milliliters per minute on a 4 × 15 centimeter column to ensure complete exchange [4].

Thin-layer chromatography serves both analytical and preparative purification roles [11]. The technique employs silica gel plates with appropriate mobile phase systems for separation. Visualization using iodine vapor at 50°C for 2 minutes provides clear identification of tetraethylammonium compounds, which form distinct brown spots [11]. The detection limit for tetraethylammonium content is approximately 0.26 milligrams per milliliter, making this technique suitable for quality control applications [11].

Advanced analytical techniques support purification monitoring and final product characterization. High-Performance Liquid Chromatography with both ultraviolet and gamma-ray detection provides quantitative analysis of chemical and radiochemical purity when applicable [11]. The method typically achieves baseline separation of tetraethylammonium bicarbonate from related impurities with retention time consistency within ±0.5 minutes [11].

Filtration techniques play a crucial role in final product isolation. Sterile filtration through 0.22-micrometer filters ensures removal of particulate matter and potential microbial contamination [12] [11]. Filter integrity testing using bubble point measurements confirms filter performance, with acceptable bubble point values exceeding 2.8 bar [11].

The final isolation involves controlled drying and packaging under inert atmosphere conditions. Vacuum drying at reduced pressure and moderate temperature removes residual solvents while preserving product stability [3]. The dried product is typically stored under nitrogen or argon atmosphere at 2-8°C to prevent degradation and moisture uptake [6] [7].

Quality control specifications for purified tetraethylammonium bicarbonate include multiple analytical parameters. The assay requirement of ≥95.0% by titration ensures adequate chemical purity [6] [13]. Residual solvent analysis by gas chromatography confirms acetonitrile content below 0.41 milligrams per milliliter [11]. Bacterial endotoxin testing using chromogenic kinetic methods ensures endotoxin levels below 17.5 International Units per milliliter for applications requiring high biological purity [11].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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